molecular formula C17H25NO3 B8376040 Tert-butyl 4-(hydroxymethyl)-2-phenylpiperidine-1-carboxylate

Tert-butyl 4-(hydroxymethyl)-2-phenylpiperidine-1-carboxylate

Cat. No.: B8376040
M. Wt: 291.4 g/mol
InChI Key: ZICFHKMAYQVCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(hydroxymethyl)-2-phenylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-9-13(12-19)11-15(18)14-7-5-4-6-8-14/h4-8,13,15,19H,9-12H2,1-3H3

InChI Key

ZICFHKMAYQVCAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C2=CC=CC=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To solution of tert-butyl 4-methylene-2-phenylpiperidine-1-carboxylate (2.20 g, 8.04 mmol) in tetrahydrofuran (50 mL) at 0° C. was added borane-tetrahydrofuran complex (1M solution in tetrahydrofuran) (12.1 mL, 12.1 mmol) and the reaction mixture was stirred at 0° C. for 1 hour. The reaction mixture was allowed to warm to room temperature then stirred for an additional 2 hours. It was cooled to 0° C. and 2M aqueous sodium hydroxide (8.0 mL, 16.0 mmol) was added slowly followed by the slow addition of 30% aqueous hydrogen peroxide (5.5 mL, 48.4 mmol). The mixture was stirred for another hour then diluted with water (100 mL) and partitioned with ethyl acetate (250 mL). The organic layer was separated and washed with 2M aqueous sodium thiosulfate (100 mL), brine, dried over anhydrous sodium sulfate, filtered and concentrated. Column chromatography in silica gel (chloroform:methanol 9:1 to 4:1) provided tert-butyl 4-(hydroxymethyl)-2-phenylpiperidine-1-carboxylate (1.86 g, 79%). 1H NMR (400 MHz, CDCl3): 7.30 (m, 2H), 7.20 (m, 3H), 4.86 (dd, 1H), 4.04 (m, 1H), 3.62 (m, 0.5H), 3.44 (m, 3H), 3.24 (m, 1H), 2.12 (m, 0.5H), 1.93 (m, 1H), 1.64 (m, 2H), 1.42 (m, 1H), 1.26 (s, 9H). GC/MS (EI) for C17H25NO3: 235 (M-tBu+).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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